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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profiles of two prominent
kinase inhibitors: PF-06737007 and Entrectinib. The information presented herein is supported
by available preclinical data to assist researchers in evaluating these compounds for their
specific research applications.

Introduction

PF-06737007 is recognized as a potent pan-Trk inhibitor, targeting the family of tropomyosin
receptor kinases. Entrectinib is a clinically approved, multi-targeted kinase inhibitor effective
against tumors with NTRK, ROS1, or ALK gene fusions. Understanding the distinct selectivity
profiles of these inhibitors is crucial for predicting their efficacy and potential off-target effects in
both preclinical and clinical settings.

Kinase Selectivity Profiles

The kinase selectivity of a small molecule inhibitor is a critical determinant of its therapeutic
window and potential for toxicity. The following tables summarize the known kinase inhibition
data for PF-06737007 and Entrectinib.

PF-06737007: A Highly Selective Pan-Trk Inhibitor

PF-06737007 demonstrates potent inhibition of TrkA, TrkB, and TrkC in cell-based assays.[1][2]
Notably, it is reported to have superb selectivity for the Trk kinase family. At a concentration of 1
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UM, PF-06737007 inhibits TrkA by over 95% while not inhibiting any other tested kinases by
more than 40%.[1] A detailed public off-target kinase panel for PF-06737007 is not currently

available.
Target IC50 (nM) (Cell-based assay)
TrkA 7.7[1]12]
TrkB 15[1][2]
TrkC 3.9[1][2]

Caption: Table 1. On-target cellular potency of
PF-06737007 against Trk kinases.

Entrectinib: A Multi-Targeted Kinase Inhibitor

Entrectinib is a potent inhibitor of Trk kinases, ROS1, and ALK.[3] Its multi-targeted nature
provides a broader spectrum of activity against various oncogenic drivers. However, this also
results in a wider range of off-target interactions compared to highly selective inhibitors.

Primary Targets IC50 (nM)
TrkA 1

TrkB 3

TrkC 5

ROS1 7

ALK 12

Caption: Table 2. Potency of Entrectinib against

its primary kinase targets.
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Off-Target Kinases IC50 (nM)
JAK2 40

ACK1 70

IGF1R 122

FAK 140

FLT3 164

BRK 195

IR 209

AUR2 215

JAK3 349

Caption: Table 3. Select off-target kinase
inhibition by Entrectinib.

Experimental Protocols

The following are generalized protocols representative of the methodologies used to determine
the kinase selectivity of inhibitors like PF-06737007 and Entrectinib.

Biochemical Kinase Assays (ATP-Competition)

Biochemical assays are utilized to determine the direct inhibitory activity of a compound on a
purified kinase. The ATP-competitive nature of an inhibitor is often assessed using this method.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against
a panel of purified kinases.

General Procedure:

o Reagent Preparation: A reaction buffer is prepared containing a buffer (e.g., Tris-HCI), a
divalent cation (e.g., MgCI2), and a reducing agent (e.g., DTT). Kinase, substrate (a peptide
or protein), and ATP are prepared in this buffer. The test compound is serially diluted.
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e Reaction Initiation: The kinase, substrate, and test compound are pre-incubated. The
reaction is initiated by the addition of ATP. For ATP-competition assays, the concentration of
ATP is typically kept near its Michaelis-Menten constant (Km) for the specific kinase.

 Incubation: The reaction is allowed to proceed for a set time at a controlled temperature,
within the linear range of product formation.

o Detection: The amount of phosphorylated substrate is quantified. This can be achieved
through various methods, including:

o Radiometric Assays: Using 32P or 33P-labeled ATP and measuring the incorporation of the
radiolabel into the substrate.

o Fluorescence/Luminescence-Based Assays: Employing modified substrates or antibodies
to detect phosphorylation, leading to a change in fluorescence or luminescence.

o Data Analysis: The percentage of kinase activity is calculated relative to a vehicle control
(e.g., DMSO). IC50 values are determined by fitting the dose-response data to a sigmoidal

curve.

Cell-Based Kinase Inhibition Assays

Cell-based assays measure the ability of a compound to inhibit a kinase within a cellular
context, providing insights into its cell permeability and activity on the target in its native
environment.

Obijective: To determine the IC50 of a compound for a specific kinase in a cellular system.
General Procedure:

o Cell Culture: A cell line that endogenously expresses the target kinase or has been
engineered to overexpress it is cultured to a suitable confluency.

o Compound Treatment: The cells are treated with serial dilutions of the test compound for a
defined period.

o Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular
proteins.
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o Target Engagement/Downstream Signaling Analysis: The inhibitory effect of the compound is
assessed by:

o Western Blotting: Analyzing the phosphorylation status of the target kinase
(autophosphorylation) or its downstream substrates using phospho-specific antibodies.

o ELISA or other Immunoassays: Quantifying the levels of phosphorylated target or
substrate.

o Data Analysis: The levels of phosphorylation are quantified and normalized to a loading
control (e.g., total protein or a housekeeping gene). IC50 values are calculated from the
dose-response curve.

Signaling Pathway and Mechanism of Action

Both PF-06737007 and Entrectinib function as ATP-competitive inhibitors. They bind to the
ATP-binding pocket of their target kinases, preventing the phosphorylation of downstream
substrates and thereby inhibiting the signaling cascade.

Trk Signaling Pathway Inhibition

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are activated by neurotrophins. Upon
activation, they dimerize and autophosphorylate, leading to the activation of several
downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are
crucial for cell survival, proliferation, and differentiation. Both PF-06737007 and Entrectinib
block these downstream signaling events by inhibiting Trk autophosphorylation.
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Caption: Trk signaling pathway and points of inhibition by PF-06737007 and Entrectinib.
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Experimental Workflow for Kinase Inhibitor Comparison

The following diagram outlines a typical workflow for comparing the selectivity of kinase
inhibitors.
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Caption: A generalized workflow for comparing kinase inhibitor selectivity.

Summary

PF-06737007 and Entrectinib represent two distinct approaches to targeting Trk kinases. PF-
06737007 is a highly selective pan-Trk inhibitor, suggesting a potentially favorable therapeutic
window with fewer off-target effects. In contrast, Entrectinib is a multi-targeted inhibitor with
potent activity against Trk, ROS1, and ALK. This broader activity profile makes it a versatile
agent for cancers driven by any of these kinases, though it may be associated with a different
side-effect profile due to its engagement with a larger number of kinases. The choice between
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a highly selective versus a multi-targeted inhibitor will ultimately depend on the specific
therapeutic context and the genetic makeup of the tumor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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